trichostatin D

Description

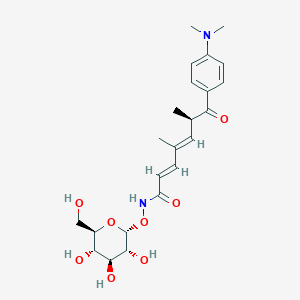

Structure

3D Structure

Properties

Molecular Formula |

C23H32N2O8 |

|---|---|

Molecular Weight |

464.5 g/mol |

IUPAC Name |

(2E,4E,6R)-7-[4-(dimethylamino)phenyl]-4,6-dimethyl-7-oxo-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhepta-2,4-dienamide |

InChI |

InChI=1S/C23H32N2O8/c1-13(11-14(2)19(28)15-6-8-16(9-7-15)25(3)4)5-10-18(27)24-33-23-22(31)21(30)20(29)17(12-26)32-23/h5-11,14,17,20-23,26,29-31H,12H2,1-4H3,(H,24,27)/b10-5+,13-11+/t14-,17-,20-,21+,22-,23-/m1/s1 |

InChI Key |

YECWTLGLNDDPGE-YPBJGXFISA-N |

Isomeric SMILES |

C[C@H](/C=C(\C)/C=C/C(=O)NO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C(=O)C2=CC=C(C=C2)N(C)C |

Canonical SMILES |

CC(C=C(C)C=CC(=O)NOC1C(C(C(C(O1)CO)O)O)O)C(=O)C2=CC=C(C=C2)N(C)C |

Synonyms |

trichostatin D trichostatin-D |

Origin of Product |

United States |

Biosynthetic Pathways of Trichostatin D

Elucidation of Biosynthetic Precursors

The biosynthesis of the trichostatin core structure initiates from a non-standard polyketide synthase (PKS) pathway. The key precursors for the formation of the polyketide chain and the subsequent hydroxamic acid moiety have been identified through detailed biochemical analyses.

The foundational intermediate for all trichostatins is trichostatic acid . Its assembly begins with the starter unit p-aminobenzoic acid (PABA). This starter unit is loaded onto the PKS machinery, which then catalyzes the sequential addition of extender units to build the polyketide backbone.

The final and crucial step in the formation of the bioactive hydroxamic acid group involves a unique precursor: L-glutamic acid γ-monohydroxamate (GluHx) . acs.orgmdpi.com This nonproteinogenic amino acid serves as the hydroxylamine (B1172632) donor, a discovery that unveiled a novel mechanism for hydroxamic acid synthesis in natural products. acs.org

Enzymatic Machinery and Mechanisms in Trichostatin D Formation

The formation of this compound is predicated on the enzymatic cascade encoded by the tsnB gene cluster. This cluster contains genes for a type I polyketide synthase (PKS), a non-ribosomal peptide synthetase (NRPS)-like system, and various tailoring enzymes that construct and modify the molecule.

Formation of Trichostatic Acid: The synthesis of the intermediate, trichostatic acid, is a multi-step process catalyzed by a series of enzymes:

CoA Ligase (TsnB12): Bioinformatics suggest that TsnB12, a CoA ligase, is likely involved in activating the PABA starter unit for loading onto the PKS. acs.org

Polyketide Synthases (TsnB1–3): These large, modular enzymes are responsible for constructing the carbon skeleton. They catalyze the condensation of malonyl-CoA extender units onto the PABA starter, with integrated ketoreductase and dehydratase domains shaping the polyketide chain's structure. acs.org

N-Methyltransferase (TsnB8): Following the PKS-mediated assembly, the TsnB8 enzyme catalyzes successive methyltransfer reactions, adding the methyl groups characteristic of the trichostatin backbone. rsc.org

Formation of the Hydroxamic Acid Moiety: The conversion of trichostatic acid to the final trichostatin product involves an unprecedented enzymatic system for hydroxamic acid formation:

N-oxygenase (TsnB7): This novel enzyme, assisted by the hypothetical protein TsnB6, synthesizes the hydroxylamine donor, GluHx. TsnB7 performs a two-electron oxidation on the nitrogen of L-glutamine. acs.org

Hydroxylamine Transferase (TsnB9): TsnB9 is a specialized enzyme that catalyzes the ATP-dependent transfer of the hydroxylamine group from GluHx to the carboxylic acid group of trichostatic acid. This reaction forms the terminal hydroxamic acid moiety, completing the synthesis of trichostatin A. acs.org It is hypothesized that variations in the substrate specificity or action of these enzymes could lead to the different analogs found in the trichostatin family, including this compound.

| Enzyme | Gene | Function in Trichostatin Biosynthesis |

| CoA Ligase | tsnB12 | Activates the p-aminobenzoic acid (PABA) starter unit. |

| Polyketide Synthases | tsnB1-3 | Synthesize the polyketide backbone from PABA and malonyl-CoA. |

| N-Methyltransferase | tsnB8 | Catalyzes the methylation of the polyketide chain. |

| Hypothetical Protein | tsnB6 | Assists TsnB7 in the synthesis of L-glutamic acid γ-monohydroxamate (GluHx). |

| N-oxygenase | tsnB7 | Synthesizes the hydroxylamine donor GluHx from L-glutamine. |

| Hydroxylamine Transferase | tsnB9 | Transfers the hydroxylamine group from GluHx to trichostatic acid to form the final hydroxamic acid. |

Genetic Basis and Regulation of this compound Biosynthesis

The genetic blueprint for trichostatin biosynthesis resides within the tsnB gene cluster, first identified in Streptomyces sp. RM72. acs.orgmdpi.com The entire cluster, containing the tsnB1-14 genes, was confirmed through heterologous expression in Streptomyces albus, which resulted in the production of trichostatin A. acs.org This demonstrates that the tsnB cluster is sufficient for the production of the trichostatin scaffold.

The production of different trichostatin analogs, such as this compound, is likely a result of the inherent flexibility of the biosynthetic machinery or the presence of additional modifying enzymes either within the cluster or elsewhere in the genome of the producing organism. The regulation of the tsnB cluster itself is complex and likely involves pathway-specific regulators that respond to environmental or developmental cues, a common feature in secondary metabolite biosynthesis in Streptomyces. The expression of these genes dictates the onset and level of trichostatin production. While the specific regulatory mechanisms for the tsnB cluster are not fully elucidated, they are a critical component in understanding and potentially manipulating the production of specific trichostatin compounds.

Synthetic Methodologies and Chemical Modifications of Trichostatin D

Total Synthesis Strategies and Innovations for Trichostatin D

This compound is a naturally occurring O-α-glucoside derivative of trichostatin A (TSA). ias.ac.in Its total synthesis represents a significant challenge due to the stereochemical complexity of its polyketide-derived chain and the need for a stereoselective glycosylation. The first and most definitive total synthesis of this compound was accomplished by Hosokawa, Tatsuta, and their colleagues in 2005. waseda.jpresearchgate.net

The core of their strategy was a convergent approach, involving the separate synthesis of the aglycone (the non-sugar portion, trichostatic acid) and a suitable glucose donor, followed by their coupling. A key innovation in their synthesis of the aglycone was the use of a remote stereoinduction reaction. researchgate.net Specifically, they employed a chiral vinylketene silyl (B83357) N,O-acetal in a vinylogous Mukaiyama aldol (B89426) reaction (VMAR) to construct the aliphatic side chain with the correct stereochemistry. researchgate.netscispace.com

The final and crucial step in the total synthesis was the glycosylation of the synthesized aglycone's hydroxamic acid moiety. This was achieved under Mitsunobu conditions, which facilitated the coupling of the trichostatic acid precursor with a protected glucose donor to form the required α-glycosidic bond. researchgate.net This innovative application of the Mitsunobu reaction to a hydroxyimide for glycosylation was a pivotal moment in the synthesis. researchgate.net The successful execution of this synthetic route not only produced this compound but also its diastereomer, 6-epi-trichostatin D. researchgate.net

| Reaction | Description | Purpose in Synthesis | Key Reagents/Conditions |

| Vinylogous Mukaiyama Aldol Reaction (VMAR) | An aldol reaction utilizing a vinylketene silyl N,O-acetal as an extended enolate. | To build the C2-C6 polyketide backbone of the trichostatic acid moiety with remote stereocontrol. | Chiral vinylketene silyl N,O-acetal, Lewis acid (e.g., TiCl₄). scispace.comrsc.org |

| Mitsunobu Glycosylation | A dehydration reaction that couples an alcohol (the glucose donor) and an acidic pronucleophile (the hydroxyimide of the aglycone). | To stereoselectively form the α-glycosidic linkage between the sugar and the trichostatic acid precursor. | Diethyl azodicarboxylate (DEAD), triphenylphosphine (B44618) (PPh₃). researchgate.net |

| Oxidation | Conversion of a secondary alcohol on the aliphatic chain to a ketone. | To install the C7-keto group characteristic of the trichostatin structure. | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). rsc.org |

| Hydroxamic Acid Formation | Coupling of the final carboxylic acid intermediate with a hydroxylamine (B1172632) derivative. | To complete the synthesis of the zinc-binding hydroxamic acid functional group. | Ethyl chloroformate, N,O-Bis(trimethylsilyl)acetamide (BSA), hydroxylamine. rsc.orgrsc.orgsigmaaldrich.com |

Stereochemical Control and Absolute Configuration Determination in Synthesis

The absolute configuration of this compound presents multiple stereocenters that must be precisely controlled during synthesis. In the seminal total synthesis by the Tatsuta and Hosokawa groups, stereocontrol was a central theme, addressed primarily through substrate-controlled and reagent-controlled reactions. researchgate.net

The cornerstone of their strategy was the application of a remote stereoinduction using a chiral vinylketene silyl N,O-acetal. researchgate.net This powerful technique allowed for the predictable and controlled installation of the stereocenters at the C4 and C6 positions of the heptadienoic acid backbone. By choosing the appropriate chirality in the silyl acetal (B89532) reagent, the desired absolute configuration in the product was achieved with high selectivity. researchgate.net The ability of this method to dictate stereochemistry was demonstrated by the successful synthesis of both natural this compound and its C6 epimer. researchgate.net

Further stereochemical control was required during the glycosylation step. The formation of the bond between the sugar and the aglycone could result in either an α- or β-anomer. The use of Mitsunobu conditions was instrumental in achieving the desired α-configuration, consistent with the natural product's structure. researchgate.net The absolute configuration of the final synthetic molecule was confirmed by comparing its spectroscopic data with that of the isolated natural product, thereby validating the synthetic route and the stereochemical assignments. waseda.jp

Derivatization and Analog Generation Techniques for this compound

While the derivatization of trichostatin A (TSA) is widely reported, literature specifically describing the chemical modification of this compound is less common. nih.govacs.org However, the synthetic strategies developed for this compound provide clear pathways for generating analogs.

One direct method of analog generation is to alter the stereochemistry of the aglycone, a technique exemplified by the synthesis of 6-epi-trichostatin D. researchgate.net This approach involves modifying the stereocontrolled steps during the synthesis of the trichostatic acid backbone before the final glycosylation.

A more versatile strategy for creating a wider range of analogs involves a modular approach based on the total synthesis pathway. This can be achieved through two main routes:

Modification of the Aglycone: Analogs of trichostatic acid can be synthesized by altering either the aromatic "cap" region (the 4-dimethylaminophenyl group) or the polyketide "linker" chain. ias.ac.innih.gov For example, different substituted aromatic aldehydes could be used as starting materials to create diverse cap groups. These novel aglycones could then be subjected to the established glycosylation procedure with the glucose unit to yield a variety of this compound analogs.

Modification of the Sugar Moiety: The glycosyl donor itself can be modified. Instead of D-glucose, other natural or unnatural sugars could be synthesized and prepared as suitable donors for the Mitsunobu glycosylation step. Coupling these varied sugar units to the trichostatic acid core would generate a family of novel glycorandomized this compound analogs.

This modular approach allows for systematic exploration of the structure-activity relationship of different domains of the this compound molecule.

Combinatorial Approaches for this compound Library Synthesis

Combinatorial chemistry is a powerful technology for the rapid synthesis of large collections, or "libraries," of related compounds for screening purposes. nih.govwikipedia.orgscribd.com This approach has been successfully applied to generate libraries of inhibitors based on the substructures of trichostatin A and trapoxin. researchgate.netacs.org In one notable example, a library of 7,200 small molecules was created based on a substructural analysis of these histone deacetylase inhibitors. acs.org

However, there is a lack of specific reports in the scientific literature detailing the application of combinatorial synthesis to generate libraries of this compound itself. The primary reason for this is the increased synthetic complexity of this compound compared to its aglycone, trichostatin A. Total synthesis of a glycosylated natural product like this compound involves multiple, often sensitive, steps including the highly specific glycosylation reaction. researchgate.net

Such multi-step, stereochemically demanding syntheses are not easily amenable to the high-throughput parallel or split-and-pool synthesis techniques that define combinatorial chemistry. wikipedia.org The focus of library synthesis has therefore remained on the simpler, non-glycosylated trichostatin A scaffold, which serves as a more practical and accessible template for generating chemical diversity. acs.org

Molecular Mechanisms of Action of Trichostatin D

Identification and Characterization of Primary Molecular Targets

Trichostatin D (TSD) is a microbial secondary metabolite that functions primarily by interacting with and inhibiting a class of enzymes known as histone deacetylases (HDACs). mdpi.comnih.gov These enzymes are crucial regulators of gene expression, and their inhibition by TSD initiates a cascade of molecular events. TSD is a structural analog of the more extensively studied pan-HDAC inhibitor, Trichostatin A (TSA). mdpi.com The primary molecular targets of TSD are specific isoforms of Class IIa HDACs. mdpi.comnih.gov

Specific Histone Deacetylase (HDAC) Isoform Inhibition Profile (e.g., HDAC4, HDAC5, HDAC7)

Research has identified this compound as an inhibitor of specific Class IIa histone deacetylase isoforms. mdpi.com Molecular docking analyses and HDAC overexpression assays have demonstrated that TSD exerts its effects by inhibiting the activity of HDAC4, HDAC5, and HDAC7. mdpi.comnih.gov This targeted inhibition is a key aspect of its mechanism, as these specific HDACs are known to repress the expression of certain transcription factors, including Krüppel-like factor 2 (KLF2). mdpi.comnih.gov By inhibiting HDAC4, HDAC5, and HDAC7, TSD effectively removes this repressive signal, allowing for the activation of target genes. mdpi.com

Table 1: HDAC Isoform Inhibition Profile of this compound

| Compound | Target Class | Specific Isoforms Inhibited | Primary Downstream Effect |

|---|

Comparative Analysis of HDAC Inhibition Kinetics and Thermodynamics with Other Trichostatins

Detailed studies on the inhibition kinetics and thermodynamics specifically for this compound are not extensively available in the current literature. However, analysis of the closely related compound, Trichostatin A (TSA), provides valuable context. TSA is characterized as a reversible, competitive inhibitor of HDAC activity. alzdiscovery.orgnih.gov Interestingly, some research has indicated that TSA, a hydroxamic acid-based inhibitor, exhibits slow, tight-binding kinetics, a property not typical for this class of molecules which are often presumed to have fast-on/fast-off binding properties. nih.gov This competitive inhibition by TSA does not appear to disrupt the formation of larger repressor complexes, such as the association of HDAC1 and HDAC2 with the core component Sin3A. nih.gov Given that TSD is a structural analog of TSA and also possesses a hydroxamic acid group, it is plausible that it shares a similar competitive and potent inhibitory mechanism, though direct comparative kinetic data for TSD is needed for confirmation.

Impact on Global and Locus-Specific Histone Acetylation Levels

As a direct consequence of inhibiting HDACs, this compound is expected to increase the levels of histone acetylation. HDACs function by removing acetyl groups from the lysine (B10760008) residues on the N-terminal tails of core histone proteins. nih.gov Inhibition of this process by TSD would lead to an accumulation of acetylated histones.

While direct studies measuring global and locus-specific histone acetylation following TSD treatment are limited, the effects of the analogous compound TSA are well-documented. TSA treatment leads to the hyperacetylation of histones, including H3 and H4, both globally across the chromatin and at specific gene loci. nih.govnih.govfrontiersin.org This increased acetylation neutralizes the positive charge of the lysine residues, which is a critical step in altering chromatin structure. nih.gov It is hypothesized that TSD acts similarly, increasing histone acetylation to modulate gene expression. mdpi.com

Chromatin Remodeling and Accessibility Alterations

The increase in histone acetylation induced by HDAC inhibitors is fundamentally linked to chromatin remodeling. The acetylation of histone tails weakens the electrostatic interactions between the histones and the negatively charged DNA backbone. tandfonline.comspandidos-publications.com This process results in a more relaxed or "open" chromatin conformation, known as euchromatin. spandidos-publications.comresearchgate.net

This structural change increases the accessibility of the DNA to the transcriptional machinery, including transcription factors and RNA polymerase. tandfonline.comencyclopedia.pub Studies using TSA have demonstrated that its inhibition of HDACs leads to chromatin decondensation and a measurable increase in chromatin accessibility. researchgate.netencyclopedia.pubbiologists.com As an HDAC inhibitor, TSD is predicted to initiate a similar cascade, remodeling chromatin to make promoter and enhancer regions of genes more accessible for transcription. encyclopedia.pub

Modulation of Gene Expression Profiles by this compound

The ultimate consequence of TSD-induced HDAC inhibition, histone hyperacetylation, and chromatin remodeling is the modulation of gene expression profiles. mdpi.complos.org By altering the accessibility of gene promoters, TSD can lead to the transcriptional activation of genes that were previously silenced or expressed at low levels. mdpi.comashpublications.org

Transcriptional Activation of Specific Genes (e.g., KLF2, p21WAF1/CIP1, tumor suppressor genes)

Research has specifically identified key genes that are transcriptionally activated by this compound.

KLF2 (Krüppel-like factor 2): TSD has been identified as a novel and potent activator of KLF2. mdpi.comnih.govorscience.ru Studies in human umbilical vein endothelial cells (HUVECs) show that TSD treatment significantly upregulates the mRNA levels of KLF2 in a dose-dependent manner. mdpi.comresearchgate.net This activation is a direct result of TSD's inhibition of HDAC4, HDAC5, and HDAC7, which are known repressors of KLF2 expression. mdpi.com

p21WAF1/CIP1: While direct evidence linking TSD to the activation of the cyclin-dependent kinase inhibitor p21WAF1/CIP1 is not yet reported, its structural analog TSA is a well-known inducer of p21 expression. nih.govscirp.orgaacrjournals.org The activation of p21 by TSA can occur through both p53-dependent and p53-independent pathways and is a critical mechanism for inducing cell cycle arrest. nih.govscirp.orgaacrjournals.org

Tumor Suppressor Genes: HDAC inhibitors are recognized for their ability to reactivate the expression of tumor suppressor genes that have been epigenetically silenced in cancer cells. spandidos-publications.comxiahepublishing.com For example, TSA can induce the expression of tumor suppressors like p21 and can also trigger the demethylation and subsequent expression of other silenced genes such as E-cadherin and RARbeta2. reddyesp.comcapes.gov.brnih.gov It is plausible that TSD, through its HDAC inhibitory function, may also contribute to the reactivation of a similar subset of tumor suppressor genes.

Table 2: Gene Expression Modulation by this compound

| Gene Target | Effect of this compound | Supporting Evidence | Notes |

|---|---|---|---|

| KLF2 | Transcriptional Activation / Upregulation | Confirmed in endothelial cells via RT-qPCR. mdpi.comresearchgate.net | Mediated by inhibition of HDAC4, 5, and 7. mdpi.com |

| p21WAF1/CIP1 | Not directly studied | The related compound Trichostatin A is a known activator. nih.govscirp.orgaacrjournals.org | A key gene involved in cell cycle arrest. |

| Tumor Suppressor Genes | Not directly studied | HDAC inhibitors as a class can reactivate silenced tumor suppressor genes. spandidos-publications.comxiahepublishing.com | TSA is known to activate genes like E-cadherin and RARbeta2. capes.gov.brnih.gov |

Transcriptional Repression of Specific Genes

This compound, through its inhibition of HDACs, can lead to the transcriptional repression of specific genes, including those involved in cell cycle progression and inflammation.

Cyclin D1: HDAC inhibitors like TSA have been shown to down-regulate the expression of Cyclin D1, a key protein in cell cycle progression. nih.govahajournals.org This repression can occur through the inhibition of transcription factors such as NF-κB. nih.govahajournals.org Specifically, TSA has been found to prevent the binding of the p65 subunit of NF-κB to the Cyclin D1 promoter, thereby inhibiting its transcription. nih.gov This effect is not due to a change in p65 acetylation but rather an enhanced acetylation of p52, which may increase its interaction with p65 and prevent its binding to DNA. nih.gov

Pro-inflammatory Genes: TSD has demonstrated anti-inflammatory effects by modulating the expression of pro-inflammatory genes. In tumor necrosis factor-alpha (TNFα)-induced endothelial cells, TSD attenuates the expression of vascular cell adhesion molecule 1 (VCAM-1) and intercellular adhesion molecule 1 (ICAM-1). nih.govnih.gov This anti-inflammatory action is partly dependent on the upregulation of Krüppel-like factor 2 (KLF2). nih.govnih.gov Furthermore, TSA has been shown to selectively suppress the expression of certain pro-inflammatory genes in macrophages, although it can also enhance the expression of others, indicating a gene-specific regulatory role. spandidos-publications.com For instance, while TSA can suppress the expression of chemokine (C-C motif) ligand 7, it can enhance the expression of cyclooxygenase-2. spandidos-publications.com

Non-Histone Protein Acetylation and Functional Consequences

The effects of trichostatins extend beyond histone proteins to a wide array of non-histone proteins, influencing their stability, activity, and subcellular localization. medsci.orgspandidos-publications.com This acetylation is a dynamic process regulated by lysine acetyltransferases (KATs) and lysine deacetylases (KDACs), the latter of which are inhibited by compounds like TSD. medsci.orgspandidos-publications.com

Acetylation can impact various cellular processes by targeting key regulatory proteins:

Transcription Factors: Acetylation of transcription factors like p53 can increase their stability and DNA binding ability. medsci.orgspandidos-publications.com

Cell Cycle Regulators: Proteins involved in cell cycle control, such as cyclin-dependent kinases, are also modulated by acetylation. medsci.org

Signal Transduction Proteins: Key signaling molecules like NF-κB are subject to acetylation, which can alter their activity and subsequent downstream signaling. spandidos-publications.comersnet.org For example, TSA treatment has been shown to increase the acetylation of the NF-κB p65 subunit in macrophages. spandidos-publications.com

Chaperone Proteins: Heat shock protein 90 (HSP90) is another non-histone protein whose function is regulated by acetylation. medsci.org

The functional outcomes of non-histone protein acetylation are diverse and context-dependent, affecting processes such as gene transcription, protein degradation, and signal transduction. medsci.orgnih.govdovepress.com

Downstream Cellular Signaling Pathway Modulations

This compound has been shown to modulate several key cellular signaling pathways, contributing to its biological effects.

KLF2/NLRP3/Caspase-1/IL-1β Pathway: TSD has been identified as a novel activator of Krüppel-like factor 2 (KLF2), a transcription factor with protective roles in the endothelium. nih.govnih.gov By inhibiting HDACs 4, 5, and 7, TSD upregulates KLF2 expression. nih.govnih.govresearchgate.net This upregulation of KLF2, in turn, inhibits the NOD-like receptor protein 3 (NLRP3) inflammasome pathway, leading to decreased activation of Caspase-1 and subsequent reduction in the maturation and release of the pro-inflammatory cytokine Interleukin-1beta (IL-1β). nih.govnih.gov This mechanism underlies the anti-inflammatory effects of TSD in endothelial cells. nih.govnih.gov

PI3K/Akt, ERK, and HIF-1α Pathways: Trichostatin A (TSA), a close analog of TSD, has been shown to modulate the PI3K/Akt, ERK, and HIF-1α signaling pathways. In some cancer cells, TSA treatment leads to the downregulation of PI3K and phosphorylated Akt (p-Akt), which are involved in cell survival and proliferation. mdpi.com The ERK signaling pathway, also involved in cell proliferation and differentiation, can be affected by TSA. mdpi.comoncotarget.com Specifically, TSA has been shown to block the ROS/MEK/ERK signaling pathway. oncotarget.com Furthermore, Hypoxia-inducible factor-1-alpha (HIF-1α), a key regulator of cellular response to hypoxia, is also modulated by HDAC inhibitors. dovepress.commdpi.com In some contexts, HDAC inhibitors can increase the acetylation of HIF-1α, leading to its degradation. dovepress.com However, the regulation of HIF-1α by HDAC inhibitors can be complex and cell-type specific. plos.org The PI3K/Akt and Ras-MAPK pathways are known upstream regulators of HIF-1α synthesis. cambridge.org

Protein-Ligand Interaction Dynamics and Structural Basis of Binding

The molecular mechanism of this compound's action is rooted in its direct interaction with and inhibition of histone deacetylases (HDACs). The structural basis for this interaction has been elucidated through crystallographic and molecular modeling studies of its analog, TSA.

TSA and, by extension, TSD, are potent, reversible inhibitors of class I and II HDACs. wikipedia.orgeur.nl The binding of TSA to the active site of HDACs is a key determinant of its inhibitory activity. The hydroxamic acid group of TSA is crucial for this interaction, as it chelates the zinc ion (Zn²⁺) present in the catalytic site of the enzyme. ijbiotech.com

Structural studies of TSA in complex with an HDAC homolog have revealed the specific interactions that stabilize the binding:

The hydroxamic acid group coordinates with the zinc ion. rsc.orgacs.org

Hydrogen bonds are formed between the inhibitor and key amino acid residues in the active site. rsc.orgacs.org For instance, in HDAC6, residues H573 and H574 form hydrogen bonds with the N-O group of TSA, while Y745 interacts with the carbonyl group of the hydroxamic acid. acs.org

The long aliphatic chain of TSA occupies a hydrophobic tunnel in the enzyme's active site. eur.nl

Molecular dynamics simulations have further illuminated the stability of these interactions, showing that the inhibitor maintains a stable conformation within the binding pocket. mdpi.comresearchgate.net These detailed structural insights provide a framework for understanding the potent inhibitory activity of trichostatins and for the design of more selective HDAC inhibitors.

Biological Activities and Pre Clinical Efficacy Research of Trichostatin D

Anti-proliferative Effects in Cellular Models

Trichostatin D has demonstrated significant anti-proliferative effects in various cancer cell lines. gsartor.orgmdpi.commdpi.com These effects are largely attributed to its ability to inhibit histone deacetylases (HDACs), enzymes that play a crucial role in the regulation of gene expression. gsartor.orgnih.gov Inhibition of HDACs leads to the accumulation of acetylated histones, which in turn alters chromatin structure and the expression of genes involved in cell cycle control and apoptosis. nih.gov

The anti-proliferative activity of trichostatin A (TSA), a closely related analog of this compound, has been observed in a variety of cancer cell lines, including breast cancer, osteosarcoma, and gastric cancer. gsartor.orgwaocp.orgsci-hub.se Studies have shown that TSA can inhibit the growth of cancer cells in a concentration and time-dependent manner. mdpi.comwaocp.org For instance, in eight breast cancer cell lines, TSA exhibited a mean IC50 (the concentration required to inhibit the growth of 50% of cells) of 124.4 nM. gsartor.org

Table 1: Anti-proliferative Activity of Trichostatin A in Breast Cancer Cell Lines

| Cell Line | Estrogen Receptor (ERα) Status | IC50 (nM) |

|---|---|---|

| T-47D | Positive | 47.5 ± 36.9 (mean for ERα-positive lines) |

| MCF-7 | Positive | |

| BT-474 | Positive | |

| ZR-75-1 | Positive | |

| SK-BR-3 | Negative | 201.2 ± 129.3 (mean for ERα-negative lines) |

| CAL 51 | Negative | |

| MDA-MB-453 | Negative | |

| MDA-MB-231 | Negative |

Data sourced from a study on the anti-proliferative activity of TSA in eight breast cancer cell lines. gsartor.org

Induction of Cell Cycle Arrest Mechanisms (e.g., G0/G1, G2/M phases)

A key mechanism behind the anti-proliferative effects of trichostatin compounds is the induction of cell cycle arrest. sci-hub.se By halting the progression of the cell cycle, these compounds prevent cancer cells from dividing and proliferating. spandidos-publications.com Trichostatin A has been shown to arrest cells in both the G0/G1 and G2/M phases of the cell cycle. sci-hub.setandfonline.comwjgnet.com

In human gastric and oral carcinoma cell lines, TSA was found to induce cell cycle arrest, with a more pronounced effect on the G0/G1 phase. wjgnet.com Similarly, in K562 leukemia cells, higher concentrations of TSA led to an arrest in the G0/G1 phase, while a G2/M phase block was also observed. tandfonline.com In PC3 prostate cancer cells, TSA treatment resulted in an accumulation of cells in the G2/M phase. spandidos-publications.com The specific phase of cell cycle arrest can be dependent on the cell type and the concentration of the compound used. spandidos-publications.com

The arrest in the G1 phase is often associated with the increased expression of cell cycle inhibitors like p21/WAF1. waocp.org In contrast, the precise mechanisms leading to G2/M phase arrest are still under investigation. waocp.org

Table 2: Effect of Trichostatin A on Cell Cycle Distribution

| Cell Line | Treatment | % of Cells in G0/G1 | % of Cells in G2/M |

|---|---|---|---|

| K562 | Control | ~40% | - |

| K562 | >0.3 µM TSA | >60% | Block observed at 1 µM |

| MG-63 | Control | 80.70% | 8.85% |

| MG-63 | 300 nM TSA | Markedly decreased | 22.10% |

| PC3 | Control | - | 3.8% |

| PC3 | 0.5 µM TSA | - | 23.4% |

| AGS | Control | 26% | 17.7% |

| AGS | 0.25 µmol/L TSA | 44.6% | 31.3% |

This table compiles data from multiple studies on the effects of TSA on cell cycle distribution in various cancer cell lines. waocp.orgspandidos-publications.comtandfonline.comwjgnet.com

Apoptosis Induction Pathways (e.g., Mitochondrial, Caspase-dependent/independent)

In addition to cell cycle arrest, this compound and its analogs can induce apoptosis, or programmed cell death, in cancer cells. nih.govspandidos-publications.com This process is crucial for eliminating malignant cells. The induction of apoptosis by these compounds often involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov

The intrinsic pathway is initiated by the release of pro-apoptotic proteins from the mitochondria. scielo.org.ar Trichostatin A has been shown to trigger this pathway by altering the balance of Bcl-2 family proteins, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the upregulation of pro-apoptotic proteins like Bax. nih.govplos.org This shift results in the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, the executioner proteins of apoptosis. spandidos-publications.complos.org Specifically, the activation of caspase-9, an initiator caspase in the mitochondrial pathway, has been observed following TSA treatment. spandidos-publications.com

The extrinsic pathway is activated by the binding of death ligands to their corresponding receptors on the cell surface. nih.gov Research indicates that TSA can upregulate the expression of death receptors such as DR4, DR5, and FAS, as well as their ligands like TRAIL and FAS-L, thereby sensitizing cancer cells to apoptosis. nih.gov

Modulation of Autophagy Pathways

Autophagy is a cellular process of self-digestion that can either promote cell survival or contribute to cell death, depending on the context. tandfonline.comarchivesofmedicalscience.com Histone deacetylase inhibitors, including Trichostatin A, have been found to induce autophagy in various cancer cells. tandfonline.comarchivesofmedicalscience.comnih.gov

The induction of autophagy by TSA is often linked to the inhibition of the mTOR signaling pathway, a key regulator of cell growth and proliferation. nih.gov Furthermore, TSA can activate the transcription factor FOXO1, which plays a role in initiating the autophagic process. tandfonline.comarchivesofmedicalscience.com While autophagy can sometimes act as a survival mechanism for cancer cells treated with HDAC inhibitors, its induction can also potentiate the anti-cancer effects of these compounds in certain contexts. tandfonline.comarchivesofmedicalscience.com The interplay between apoptosis and autophagy in response to trichostatin treatment is complex and an active area of research. tandfonline.com

Induction of Cellular Differentiation in Research Systems

Beyond its anti-proliferative effects, Trichostatin A has been shown to induce cellular differentiation in certain research models. nih.gov Differentiation is the process by which a less specialized cell becomes a more specialized cell type. In the context of cancer, inducing differentiation can lead to a less malignant phenotype. gsartor.org

In a study using a carcinogen-induced rat mammary cancer model, treatment with TSA resulted in a significant number of tumors exhibiting a benign phenotype, such as fibroadenoma or tubular adenoma, suggesting an induction of differentiation. gsartor.org Furthermore, TSA has been shown to promote the differentiation of human induced pluripotent stem cells into cardiomyocytes, highlighting its potential to influence cell fate decisions. nih.gov This effect is associated with the ability of TSA to induce histone acetylation, which can alter the expression of genes critical for lineage-specific differentiation. nih.gov For instance, TSA has been reported to induce the acetylation of GATA4, a key transcription factor in cardiac development. nih.gov

Anti-inflammatory Activities and Underlying Mechanisms

This compound and its analogs exhibit significant anti-inflammatory properties. mdpi.comspandidos-publications.com Inflammation is a complex biological response that, when chronic, can contribute to the development and progression of various diseases, including cancer. The anti-inflammatory effects of these compounds are mediated through the regulation of key inflammatory pathways and the expression of inflammatory molecules. mdpi.com

Regulation of Pro-inflammatory Cytokine and Chemokine Expression

A major mechanism of the anti-inflammatory action of trichostatins is the suppression of pro-inflammatory cytokine and chemokine production. spandidos-publications.combmj.com Cytokines and chemokines are signaling molecules that orchestrate the inflammatory response.

In a model of TNFα-induced endothelial inflammation, this compound was found to attenuate the expression of adhesion molecules like VCAM-1 and ICAM-1, which are crucial for the recruitment of inflammatory cells. mdpi.comnih.gov Furthermore, this compound inhibited the NLRP3 inflammasome pathway, leading to a dose-dependent reduction in the levels of NLRP3, Caspase-1, and the pro-inflammatory cytokine IL-1β. mdpi.comnih.gov

Similarly, Trichostatin A has been shown to suppress the production of various pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, in lipopolysaccharide-stimulated macrophages. bmj.comresearchgate.net It can also decrease the expression of type 2 cytokines like IL-5 and IL-13 in models of allergic inflammation. bmj.com The ability of trichostatins to modulate cytokine and chemokine expression is linked to their inhibitory effect on HDACs, which can influence the activity of key inflammatory transcription factors such as NF-κB. mdpi.comfrontiersin.org

Enhancement of Immunosuppressive Cytokine Production

This compound (TSD), a structural analog of Trichostatin A (TSA), is a histone deacetylase (HDAC) inhibitor that has demonstrated the ability to modulate immune responses by influencing the production of cytokines. nih.govspandidos-publications.com Research indicates that TSA can increase the levels of the immunosuppressive cytokine interleukin-10 (IL-10). researchgate.net In murine bone marrow-derived macrophages stimulated with lipopolysaccharide (LPS), pretreatment with TSA led to an elevated production of IL-10. researchgate.net This suggests a shift towards an anti-inflammatory environment.

Furthermore, in a heart transplantation model, TSA administration was shown to promote the secretion of the immunosuppressive cytokines IL-10 and transforming growth factor-beta 1 (TGF-β1) by regulatory B cells (Bregs). spandidos-publications.com This effect was associated with the prolonged survival of the allograft, highlighting the potential of HDAC inhibitors to foster immune tolerance. spandidos-publications.com The study also noted that TSA increased the proportion of IL-10 and TGF-β-positive Bregs in vitro. spandidos-publications.com While TSA has been shown to suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), IL-2, and IL-6, its role in upregulating immunosuppressive cytokines like IL-10 and TGF-β points to a complex immunomodulatory profile. researchgate.netmdpi.compnas.org

| Model System | Key Findings | Cytokines Affected | Reference |

|---|---|---|---|

| Murine Bone Marrow-Derived Macrophages | TSA pretreatment increased the level of the immunosuppressive cytokine IL-10. | ↑ IL-10 | researchgate.net |

| Heart Transplantation Model (in vivo) | TSA administration promoted the secretion of IL-10 and TGF-β1 by regulatory B cells (Bregs), leading to prolonged allograft survival. | ↑ IL-10, ↑ TGF-β1 | spandidos-publications.com |

| Regulatory B cells (in vitro) | TSA increased the proportion of IL-10 and TGF-β-positive Bregs. | ↑ IL-10, ↑ TGF-β1 | spandidos-publications.com |

| Lupus T cells | TSA down-regulated the overproduction of IL-10. | ↓ IL-10 | pnas.org |

Attenuation of Endothelial Inflammation in Pre-clinical Models

This compound has been identified as a novel activator of Krüppel-like factor 2 (KLF2), a transcription factor with protective effects against atherosclerosis. nih.govnih.gov In preclinical studies using human umbilical vein endothelial cells (HUVECs), TSD was shown to upregulate the mRNA level of KLF2. nih.govnih.gov This upregulation was associated with a significant anti-inflammatory effect in endothelial cells induced by tumor necrosis factor-alpha (TNFα). nih.govnih.gov

Functionally, TSD attenuated the adhesion of monocytes to endothelial cells. nih.govnih.gov It also decreased the expression of vascular cell adhesion molecule 1 (VCAM-1) and intercellular adhesion molecule 1 (ICAM-1), both of which are critical mediators of endothelial inflammation. nih.govnih.gov The mechanism behind these effects involves the inhibition of histone deacetylases (HDACs) 4, 5, and 7 by TSD, which in turn upregulates KLF2 expression. nih.gov The increased KLF2 then inhibits the NOD-like receptor protein 3 (NLRP3)/Caspase-1/interleukin-1beta (IL-1β) signaling pathway, a key inflammatory cascade. nih.govnih.gov

In sickle cell disease mouse models, the related compound Trichostatin A (TSA) has also demonstrated potent inhibition of VCAM-1 expression in the pulmonary vascular endothelium, further supporting the role of trichostatin compounds in mitigating endothelial activation and inflammation. ashpublications.org However, one study in LDL receptor-deficient mice showed that TSA increased VCAM-1 expression in the aorta, suggesting that the effects of trichostatins on endothelial inflammation may be context-dependent. ahajournals.org

| Model System | Compound | Key Findings | Mechanism | Reference |

|---|---|---|---|---|

| Human Umbilical Vein Endothelial Cells (HUVECs) | This compound | Attenuated monocyte adhesion; Decreased VCAM-1 and ICAM-1 expression. | Upregulated KLF2 by inhibiting HDAC4, 5, and 7, which in turn inhibited the NLRP3/Caspase-1/IL-1β pathway. | nih.govnih.gov |

| Sickle Cell Disease Mouse Model | Trichostatin A | Inhibited pulmonary vascular endothelial VCAM-1 expression. | Inhibition of endothelial activation. | ashpublications.org |

| LDL Receptor-Deficient Mice | Trichostatin A | Increased aortic VCAM-1 expression. | Not fully elucidated, may involve enhancement of NF-κB activity. | ahajournals.org |

Neurobiological Effects in Pre-clinical Models

Modulation of Synaptic Plasticity-Related Genes

Trichostatin A (TSA), a related compound to this compound, has been shown to enhance memory and synaptic plasticity by modulating the expression of genes crucial for these processes. alzdiscovery.orgjneurosci.org The cognitive-enhancing effects of TSA are primarily attributed to an increase in the expression of genes associated with cAMP response element-binding protein (CREB). alzdiscovery.org CREB is a transcription factor that plays a critical role in regulating synaptic plasticity. jneurosci.org

Specifically, HDAC inhibitors like TSA facilitate the recruitment of the transcriptional coactivator and histone acetyltransferase CREB-binding protein (CBP) to CREB. jneurosci.org This action enhances the transcription of CREB target genes. jneurosci.org One of the key genes upregulated by this mechanism is brain-derived neurotrophic factor (BDNF), a neurotrophin essential for neuronal survival, growth, and synaptic plasticity. alzdiscovery.orgresearchgate.net Studies have shown that TSA treatment can rescue hippocampal synaptic plasticity in rodent models of Alzheimer's disease by increasing BDNF expression. alzdiscovery.org It is important to note that TSA does not globally alter gene expression but rather specifically targets certain genes involved in memory consolidation. jneurosci.org

| Model System | Key Findings | Genes/Pathways Modulated | Reference |

|---|---|---|---|

| Rodent Alzheimer's Disease Models | TSA rescued hippocampal synaptic plasticity. | ↑ BDNF expression | alzdiscovery.org |

| Hippocampal Slices | TSA enhanced long-term potentiation (LTP). | CREB:CBP-dependent transcriptional activation | jneurosci.org |

| High-Fat Diet-Induced Cognitive Deficit Model | TSA augmented BDNF levels. | ↑ BDNF | researchgate.net |

Neuroprotective Mechanisms Against Ischemic and Oxidative Stress

Trichostatin A (TSA), a compound closely related to this compound, has demonstrated significant neuroprotective effects in preclinical models of ischemic and oxidative stress. alzdiscovery.orgahajournals.org Post-injury treatment with TSA has been shown to reduce neuronal injury in rat models of stroke. ahajournals.org The neuroprotective effects of TSA are multifaceted and involve the modulation of several key cellular pathways.

One of the primary mechanisms of TSA-mediated neuroprotection is the upregulation of heat shock protein 70 (Hsp70) and the anti-apoptotic protein Bcl-2. ahajournals.org These proteins help to protect cells from stress-induced damage and inhibit programmed cell death. Additionally, TSA has been shown to maintain levels of phospho-Akt, a key component of a pro-survival signaling pathway, while downregulating the pro-apoptotic protein p53 in the ischemic brain. ahajournals.org

Furthermore, TSA can protect against oxidative stress. In a model of middle cerebral artery occlusion (MCAO) stroke, pre-treatment with TSA reduced infarct volume, edema, and neurological deficit scores. alzdiscovery.org This protective effect is linked to the induction of the Nrf2 antioxidant system through PI3K/Akt signaling. alzdiscovery.org TSA has also been shown to protect against nigrostriatal dopaminergic pathway neurodegeneration in a mouse model of Parkinson's disease by upregulating BDNF. alzdiscovery.org

| Model System | Key Findings | Mechanisms of Action | Reference |

|---|---|---|---|

| Rat Stroke Models | Reduced neuronal injury. | Upregulation of Hsp70 and Bcl-2; maintenance of phospho-Akt; downregulation of p53. | ahajournals.orgahajournals.org |

| Mouse MCAO Stroke Model | Reduced infarct volume, edema, and neurological deficits. | Induction of the Nrf2 antioxidant system via PI3K/Akt signaling. | alzdiscovery.org |

| Mouse Model of Parkinson's Disease (MPTP) | Protected against nigrostriatal dopaminergic neurodegeneration. | Upregulation of BDNF. | alzdiscovery.org |

| Mouse Model of Angiostrongyliasis | Counteracted neuronal apoptosis. | Decreased levels of cleaved caspase-3, -4, -6, and RIP3. | frontiersin.org |

Impact on Cognitive Function in Animal Models

The administration of Trichostatin A (TSA), a compound related to this compound, has been shown to positively impact cognitive function in various animal models of cognitive impairment. alzdiscovery.orgresearchgate.netfrontiersin.org In APP/PS1 transgenic mice, a model for Alzheimer's disease, TSA treatment has been found to ameliorate cognitive deficits. frontiersin.orgnih.gov Our previous work demonstrated that TSA could alleviate neuroinflammatory plaques and improve cognitive disorders in these mice. frontiersin.org

Furthermore, in a mouse model of angiostrongyliasis-induced eosinophilic meningitis, which causes cognitive dysfunction, TSA treatment attenuated memory impairments. frontiersin.org This improvement in cognition was correlated with a reduction in neuronal apoptosis in the brain. frontiersin.org Similarly, in mice with cognitive deficits induced by a high-fat diet, TSA treatment led to a significant and dose-dependent improvement in learning and memory performance as assessed by the Morris water maze and passive avoidance tasks. researchgate.net These cognitive improvements were associated with an alleviation of oxidative stress, neuroinflammatory markers, and an augmentation of brain-derived neurotrophic factor (BDNF) levels. researchgate.net

While TSA can induce temporary cognitive-boosting effects, it is important to note that it does not appear to alleviate underlying disease pathology or neuron loss in chronic neurodegenerative models like Alzheimer's disease. alzdiscovery.org

| Animal Model | Key Findings | Associated Mechanisms | Reference |

|---|---|---|---|

| APP/PS1 Transgenic Mice (Alzheimer's Disease) | Ameliorated cognitive deficits. | Alleviation of neuroinflammatory plaques. | frontiersin.orgnih.gov |

| Mice with Angiostrongyliasis-Induced Meningitis | Attenuated memory impairments. | Reduction of neuronal apoptosis. | frontiersin.org |

| High-Fat Diet-Induced Cognitive Deficit Mice | Improved learning and memory. | Alleviation of oxidative stress and neuroinflammation; increased BDNF levels. | researchgate.net |

| Rodent Alzheimer's Disease Models | Temporary improvements in memory tasks. | Increased expression of BDNF and rescued hippocampal synaptic plasticity. | alzdiscovery.org |

Immunomodulatory Research (e.g., Group 2 Innate Lymphoid Cell (ILC2) activation)

Recent research has highlighted the immunomodulatory effects of Trichostatin A (TSA), a related compound to this compound, particularly its influence on Group 2 innate lymphoid cells (ILC2s). mdpi.comresearchgate.netnih.gov ILC2s are significant sources of type 2 cytokines, such as interleukin-5 (IL-5) and interleukin-13 (IL-13), which are key drivers of allergic inflammation. researchgate.netoup.com

In a murine model of innate allergic inflammation induced by Alternaria extract, TSA treatment was found to suppress the activation of ILC2s. mdpi.comresearchgate.netnih.gov This suppression resulted in a downregulation of the number of ILC2s expressing IL-5 and IL-13. mdpi.com Consequently, this led to an attenuation of lung eosinophilia and mucus hypersecretion, which are characteristic features of the asthma phenotype. mdpi.comresearchgate.net

The mechanism appears to involve a reduction in allergen-induced ILC2 activation and the subsequent early innate immune responses. researchgate.netnih.gov While TSA did not affect the early release of IL-33, a cytokine that can activate ILC2s, it did decrease the expression of IL-33 from epithelial cells 24 hours after the final allergen challenge. researchgate.net These findings indicate that TSA can modulate the innate allergic immune response by targeting the activation of ILC2s. mdpi.comresearchgate.netnih.gov

| Model System | Key Findings | Mechanism | Reference |

|---|---|---|---|

| Murine Model of Innate Allergic Inflammation (Alternaria extract) | Suppressed ILC2 activation; Downregulated IL-5 and IL-13 expressing ILC2s; Attenuated lung eosinophilia and mucus hypersecretion. | Reduced allergen-induced ILC2 activation; Decreased late-phase lung IL-33 expression. | mdpi.comresearchgate.netnih.gov |

Insufficient Research Data Available for this compound to Fulfill Request

A comprehensive review of available scientific literature reveals a significant lack of specific research data concerning the chemical compound this compound, particularly in the areas outlined for this article. While this compound is a known analogue of the well-studied histone deacetylase (HDAC) inhibitor Trichostatin A, it has not been the subject of extensive investigation regarding its synergistic effects with other agents in cancer research.

The provided outline requires detailed findings on:

Structure Activity Relationship Sar Studies of Trichostatin D and Its Analogs

Identification of Key Pharmacophoric Elements for HDAC Inhibition

The inhibitory activity of trichostatin D and its analogs against histone deacetylases (HDACs) is attributed to a well-defined pharmacophore. This pharmacophore consists of three key components that are essential for effective binding to the active site of HDAC enzymes. researchgate.net

The primary and most critical element is the zinc-binding group (ZBG) . In this compound, this is a hydroxamic acid moiety. This group chelates the zinc ion (Zn2+) located at the bottom of the catalytic tunnel of the HDAC enzyme, which is a crucial interaction for inhibiting the enzyme's deacetylase activity. nih.govtandfonline.com The hydroxamic acid's ability to form a bidentate coordination with the zinc ion is a significant contributor to the high potency of trichostatin-class inhibitors. nih.gov

The second essential component is a hydrophobic linker or "spacer." This part of the molecule fits into the narrow, tube-like channel of the HDAC active site. nih.gov In this compound, this linker is a conjugated diene system within a straight chain. The length and rigidity of this linker are critical for correctly positioning the ZBG to interact with the zinc ion and for making optimal van der Waals contacts with the hydrophobic residues lining the channel. tandfonline.com

The third key element is the "cap" group . This is a surface recognition domain that interacts with the rim of the active site and the surrounding protein surface. researchgate.netnih.gov For this compound, the cap group is a 4-dimethylaminobenzaldehyde moiety. This group contributes to the binding affinity and can influence the selectivity of the inhibitor for different HDAC isoforms. ias.ac.in

A connecting unit, often a small, polar group, links the hydrophobic linker to the cap group and can participate in hydrogen bonding interactions. nih.gov Together, these pharmacophoric elements ensure a high-affinity binding of the inhibitor to the HDAC active site, leading to potent inhibition of its enzymatic function.

Impact of Specific Structural Modifications on Binding Affinity and Biological Activities

Modifications to the core structure of this compound have been extensively studied to understand their effects on HDAC inhibition and biological activity. These modifications target the key pharmacophoric elements: the zinc-binding group, the linker, and the cap group.

Modifications to the Linker: The length and composition of the linker region have a significant impact on inhibitory potency. Studies on analogs have shown that longer chain lengths in the linker region generally lead to more effective HDAC inhibition. For instance, 5-phenylvaleric hydroxamic acid was found to be a more potent inhibitor than its shorter-chain counterparts. tandfonline.com This is attributed to the linker's role in spanning the hydrophobic channel of the HDAC active site. tandfonline.com

Modifications to the Cap Group: Alterations in the cap group can influence both potency and isoform selectivity. Replacing the dimethylamino group on the aromatic ring can lead to varied biological activities. For example, the synthesis of 6-fluoro trichostatin A, a derivative of a closely related compound, resulted in a molecule with micromolar antiproliferative activities and HDAC inhibitory properties. ias.ac.in

Modifications to the Zinc-Binding Group (ZBG): While the hydroxamic acid is a potent ZBG, its potential for metabolic instability has prompted the exploration of alternatives. dovepress.com Replacing the hydroxamic acid with other zinc-chelating moieties, such as N-trifluoroacetamide, has been investigated. mdpi.com These modifications aim to create inhibitors with improved pharmacokinetic profiles while maintaining or enhancing binding affinity. mdpi.com

The following table summarizes the effects of some structural modifications on the activity of trichostatin analogs:

| Compound/Analog | Modification | Effect on Activity | Reference |

| 5-phenylvaleric hydroxamic acid | Longer chain linker | More potent HDAC inhibition | tandfonline.com |

| 6-fluoro trichostatin A | Fluorine substitution on the cap group | Micromolar antiproliferative activity | ias.ac.in |

| N-trifluoroacetamide analogs | Replacement of hydroxamic acid | Potential for improved metabolic stability | mdpi.com |

Rational Design Principles for Novel Analogs with Enhanced Specificity or Potency

A key principle is the exploitation of structural differences in the active sites of various HDAC isoforms. For example, the catalytic channel rim of HDAC6 differs significantly from that of HDAC1, allowing for the design of inhibitors with greater selectivity. nih.gov By modifying the "cap" group of the inhibitor to better fit the unique topology of a specific isoform's active site entrance, selectivity can be achieved. nih.gov

Another design strategy involves creating hybrid molecules that combine the pharmacophore of an HDAC inhibitor with that of another anti-tumor agent. tandfonline.com For instance, hybrids of trichostatin A and colchicine (B1669291) have been designed to dually inhibit HDACs and tubulin polymerization. tandfonline.com This approach aims to achieve synergistic effects and overcome drug resistance. tandfonline.com

The development of analogs with improved metabolic stability is also a major focus. This can be achieved by replacing metabolically labile groups, such as the hydroxamic acid, with more stable alternatives like N-trifluoroacetyl groups. mdpi.comnih.gov The design process for these novel analogs often starts with computational docking studies to predict the binding affinity and orientation of the designed molecules within the HDAC active site. mdpi.comnih.gov

Computational Chemistry and Molecular Docking Approaches in SAR Elucidation

Computational chemistry and molecular docking are indispensable tools for understanding the structure-activity relationships of this compound and its analogs. These methods provide detailed insights into the molecular interactions between the inhibitor and the HDAC enzyme at an atomic level. mdpi.com

These computational approaches are particularly valuable in the rational design of new analogs. By performing virtual screening of compound libraries, researchers can identify potential new inhibitors with desired properties before embarking on time-consuming and expensive chemical synthesis. mdpi.com For example, docking studies can be used to evaluate how different substitutions on the trichostatin scaffold might affect binding to various HDAC isoforms, thus guiding the design of more selective inhibitors. nih.gov

Furthermore, molecular dynamics (MD) simulations can provide a more dynamic picture of the inhibitor-enzyme complex, revealing information about the stability of the binding interactions over time and any conformational changes that may occur upon ligand binding. nih.gov The integration of docking, MD simulations, and quantitative structure-activity relationship (QSAR) models allows for a comprehensive understanding of the SAR of this compound and facilitates the design of the next generation of HDAC inhibitors. nih.gov

Trichostatin D As a Research Tool and Chemical Probe

Applications in Epigenetics Research for Histone Acetylation Studies

Trichostatin D's primary application in research is as a tool to study the role of histone acetylation in gene regulation. By inhibiting class I and II HDACs, it prevents the removal of acetyl groups from lysine (B10760008) residues on histone tails. wikipedia.orgstemcell.comstemcellmart.com.cn This leads to an accumulation of acetylated histones, a state generally associated with a more open chromatin structure and increased transcriptional activity. wikipedia.org Researchers utilize this property to identify genes whose expression is regulated by histone acetylation and to understand the broader impact of chromatin remodeling on cellular processes. wikipedia.orgwikipedia.org

The mechanism of action involves the hydroxamic acid group of the trichostatin molecule chelating the zinc ion within the active site of HDAC enzymes, thereby blocking their catalytic activity. tandfonline.com This reversible inhibition allows for controlled studies on the dynamics of histone acetylation and its effects on gene transcription. eur.nl For instance, studies have shown that treatment with TSA, a close analog, leads to the hyperacetylation of histones H3 and H4. frontiersin.org This modulation of the epigenetic landscape is a powerful method for investigating the fundamental principles of how gene expression is controlled.

Utility in Cell Cycle Regulation Research

This compound and its analogs are widely used to investigate the intricate network of proteins that govern the cell cycle. A common observation across numerous studies is the ability of these HDAC inhibitors to induce cell cycle arrest, providing a window into the molecular checkpoints that control cell proliferation. aacrjournals.orgmdpi.com The specific phase of arrest can vary depending on the cell type and experimental conditions, with reports of arrest in G1, G2/M, or even S phase. eur.nlspandidos-publications.comamegroups.org

The mechanisms underlying this cell cycle arrest are multifaceted. A key pathway involves the upregulation of cyclin-dependent kinase inhibitors (CDKIs) like p21WAF1/CIP1. aacrjournals.orgmdpi.comspandidos-publications.comresearchgate.net Increased p21 expression can inhibit the activity of cyclin-CDK complexes, such as cyclin E-Cdk2, which are crucial for progression through the G1/S transition. jst.go.jpnih.gov Conversely, HDAC inhibitors have been shown to downregulate the expression of cyclins, such as cyclin D1, which are essential for driving the cell cycle forward. aacrjournals.orgmdpi.com For example, in breast cancer cell lines, TSA was found to repress cyclin D1 transcription and promote its degradation, leading to G1-S phase arrest. aacrjournals.org The ability to perturb these key regulatory nodes makes this compound a valuable probe for dissecting the signaling pathways that control cell division.

Table 1: Effects of Trichostatin Analogs on Cell Cycle Regulators

| Cell Line | Trichostatin Analog | Effect on Cell Cycle | Key Molecular Changes | Reference |

|---|---|---|---|---|

| Human Cervix Carcinoma (HeLa) | Trichostatin A | G1 arrest | Increased p21, Decreased Cdk2 activity | nih.gov |

| Human Bladder Cancer (5637) | Trichostatin A | G2/M and G1 arrest | Increased p21, Decreased cyclin D1 | spandidos-publications.com |

| Human Breast Carcinoma (MCF-7) | Trichostatin A | G1-S phase arrest | Repression of ERα and cyclin D1, Induced cyclin D1 degradation | aacrjournals.org |

| Human Oral Squamous Carcinoma (YD-10B) | Trichostatin A | G2/M phase arrest | Upregulation of p21, Downregulation of Cyclin B1 | mdpi.com |

| Human Colon Cancer | Trichostatin A | G2/M phase arrest | Upregulation of p21, p27, and p57 | mdpi.com |

| C2C12 Myoblasts | Trichostatin A | Cell cycle progression inhibition | Increased p21, Decreased cyclin D1 | researchgate.net |

Role in Investigating Cellular Differentiation Processes

The ability of this compound and related compounds to influence cell fate decisions has made them important tools in the study of cellular differentiation. By altering the epigenetic landscape, these HDAC inhibitors can unlock developmental programs that are normally silenced, providing insights into the mechanisms that guide cell specialization. wikipedia.org

For example, studies have demonstrated that TSA can promote the differentiation of various cell types, including cardiomyocytes from human induced pluripotent stem cells (iPSCs) and hepatocytes from human mesenchymal stem cells. stemcell.comnih.gov In the context of iPSCs, TSA treatment was shown to enhance the efficiency of cardiac differentiation. nih.gov Research on C2C12 myoblasts revealed that TSA could induce their transdifferentiation into smooth muscle cells, a process linked to changes in the expression of cell cycle regulators. researchgate.net Furthermore, in human mesenchymal stem cells, low concentrations of TSA were found to help maintain their primitive, undifferentiated state during culture by stabilizing the expression of pluripotent genes. plos.orgscienceopen.com These examples highlight the utility of this compound as a probe to both induce and maintain specific cellular differentiation states, facilitating the study of the underlying molecular pathways.

Contribution to Understanding Disease Pathogenesis in Pre-clinical Models

This compound and its analogs have been instrumental in pre-clinical research aimed at understanding the molecular basis of various diseases, particularly cancer and neurodegenerative disorders. By modulating gene expression, these compounds can reveal critical pathways involved in disease progression and identify potential therapeutic targets. wikipedia.orgwikipedia.orgmdpi.com

In oncology research, HDAC inhibitors like TSA have been shown to inhibit the proliferation of numerous cancer cell lines by inducing cell cycle arrest and apoptosis. mdpi.comnih.gov For instance, in glioblastoma models, TSA inhibits tumor sphere formation and upregulates tumor suppressor genes. mdpi.com It has also been shown to enhance the sensitivity of cancer cells to radiation and other chemotherapeutic agents. iiarjournals.orge-crt.org

In the context of neurodegenerative diseases, such as Alzheimer's and Huntington's disease, research suggests that HDAC inhibitors may have neuroprotective effects. alzdiscovery.orgoatext.com In a mouse model of Alzheimer's disease, TSA treatment was able to rescue deficits in synaptic plasticity. oatext.com Similarly, in a yeast model of ALS/FTD, TSA was shown to suppress the toxicity associated with FUS protein overexpression by preserving specific histone acetylation marks. nih.govnih.gov Furthermore, TSA has demonstrated anti-inflammatory effects in models of eosinophilic meningitis by reducing the levels of pro-inflammatory factors. frontiersin.org These pre-clinical findings underscore the value of this compound as a chemical probe to explore the epigenetic underpinnings of complex diseases.

Table 2: Pre-clinical Applications of Trichostatin Analogs in Disease Models

| Disease Model | Cell/Animal Model | Trichostatin Analog | Key Findings | Reference |

|---|---|---|---|---|

| Glioblastoma | Glioblastoma cell lines | Trichostatin A | Inhibits differentiation, proliferation, and tumor sphere formation. | mdpi.com |

| Breast Cancer | Breast cancer cell lines | Trichostatin A | Induces apoptosis and G2-M arrest. | plos.org |

| Esophageal Cancer | Esophageal cancer cell lines | Trichostatin A | Enhances radiosensitivity and radiation-induced DNA damage. | amegroups.org |

| Alzheimer's Disease | APP/PS1 mouse model | Trichostatin A | Rescued acetylated H4 levels and contextual freezing performance. | oatext.com |

| Huntington's Disease | HdhQ7/Q111 mouse model | Trichostatin A | Improved performance on a novel object recognition task. | alzdiscovery.org |

| Amyotrophic Lateral Sclerosis (ALS) | FUS ALS/FTD yeast model | Trichostatin A | Suppresses toxicity by preserving H3K56ac and H3K14ac levels. | nih.govnih.gov |

| Eosinophilic Meningitis | Mouse model | Trichostatin A | Reduced inflammatory factor levels. | frontiersin.org |

| Spinal Muscular Atrophy | Mouse model | Trichostatin A | Improved survival, motor behavior, and motor neuron survival. | plos.org |

Methodological Considerations for Optimal Research Application

To ensure the reliability and reproducibility of research findings using this compound, several methodological factors must be carefully considered. The concentration of the compound is a critical parameter, as its effects can be dose-dependent. For example, low concentrations of TSA were found to promote the growth of human mesenchymal stem cells, while higher concentrations were toxic. plos.org Therefore, it is essential to perform dose-response experiments to determine the optimal concentration for the specific cell type and biological question being investigated.

Advanced Analytical Methodologies for Trichostatin D Research

Chromatographic Techniques for Isolation, Purification, and Purity Assessment (e.g., UHPLC)

The isolation and purification of Trichostatin D from its natural source, the fermentation broth of Streptomyces sp., relies on a multi-step chromatographic process. Initial extraction from the fermentation medium is typically followed by various chromatographic techniques to separate TSD from other metabolites.

Ultra-High-Performance Liquid Chromatography (UHPLC) is a powerful tool for the final purification and purity assessment of this compound. The advantages of UHPLC, including higher resolution, faster analysis times, and lower solvent consumption compared to traditional High-Performance Liquid Chromatography (HPLC), make it ideal for this purpose. A validated UHPLC method for the related compound Trichostatin A has demonstrated excellent chromatographic separation from its related substances within a short run time, a methodology that can be adapted for this compound. researchgate.net

For purity assessment, a UHPLC system equipped with a suitable detector, such as a diode array detector (DAD) or a mass spectrometer (MS), can be employed. The peak purity can be evaluated to ensure the absence of co-eluting impurities.

| Parameter | Typical Conditions for Trichostatin Analysis |

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of water and acetonitrile with an additive like formic acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Detection | UV (at the compound's λmax) or Mass Spectrometry |

| Injection Volume | 1 - 5 µL |

This table presents typical UHPLC parameters that can be optimized for the analysis of this compound, based on methods developed for similar compounds.

Spectroscopic and Spectrometric Characterization Methods for Structural Confirmation (e.g., NMR, ESI-MS)

Following isolation, the definitive structural elucidation of this compound is achieved through a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for determining the precise chemical structure of this compound. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS) is employed to determine the molecular weight of this compound and to gain insights into its elemental composition through high-resolution mass measurements. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments further aid in the structural confirmation by revealing characteristic substructures. The initial identification of this compound involved the use of ESI-MS to ascertain its molecular formula.

| Technique | Information Obtained for this compound Structure |

| ¹H NMR | Provides information on the chemical environment and connectivity of hydrogen atoms. |

| ¹³C NMR | Reveals the number and types of carbon atoms in the molecule. |

| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity between protons, between protons and carbons, and long-range carbon-proton correlations, respectively, to piece together the molecular framework. |

| ESI-MS | Determines the accurate molecular weight and elemental composition. |

| ESI-MS/MS | Provides fragmentation data that helps in confirming the structure and identifying key functional groups. |

This interactive table outlines the key spectroscopic and spectrometric methods used for the structural confirmation of this compound.

Bioanalytical Approaches for Quantification in Biological Matrices for Research Purposes

For research purposes aimed at understanding the behavior of this compound in biological systems, sensitive and selective bioanalytical methods are required for its quantification in various biological matrices such as plasma, serum, or cell lysates. Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the gold standard for these applications due to its high sensitivity, specificity, and wide dynamic range.

The development of a robust bioanalytical method for this compound would involve:

Sample Preparation: Extraction of this compound from the biological matrix is a critical step to remove interfering substances. Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) can be optimized for this purpose.

Chromatographic Separation: A UHPLC system is used to separate this compound from endogenous matrix components.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used for quantification. This involves monitoring a specific precursor-to-product ion transition for this compound and an internal standard.

Method validation would be performed to assess parameters such as linearity, accuracy, precision, selectivity, and stability to ensure the reliability of the data for research applications.

| Validation Parameter | Description |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. |

| Accuracy | The closeness of the measured concentration to the true concentration. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |

| Stability | The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals. |

This interactive table summarizes the key validation parameters for a bioanalytical method for this compound.

Future Research Directions and Unexplored Avenues for Trichostatin D

Elucidation of Undiscovered Molecular Targets and Off-Target Effects

The primary molecular targets of trichostatin A are class I and II histone deacetylases (HDACs). wikipedia.orgspandidos-publications.com It is presumed that trichostatin D shares this activity due to its structural similarity, particularly the hydroxamic acid group that chelates the zinc ion in the active site of these enzymes. pnas.orgijbs.com However, the full spectrum of molecular interactions for this compound remains largely uncharacterized.

Future research should focus on comprehensive profiling of this compound against all known human HDAC isoforms to determine its specific inhibitory profile. While TSA is a pan-HDAC inhibitor, researchgate.net subtle structural changes can lead to isoform selectivity. For instance, HDAC6 has been shown to be resistant to trapoxin (TPX) and a cyclic hydroxamic acid-containing peptide (CHAP) analogue, whereas TSA inhibits it effectively. pnas.org It is crucial to investigate if the structural nuances of this compound confer any degree of selectivity towards specific HDACs.

Beyond HDACs, the exploration of non-histone protein targets is a critical area of research. It is now understood that HDAC inhibitors affect the acetylation status and function of numerous non-histone proteins, including transcription factors and cytoskeletal proteins. nih.govnih.gov The acetylome is vast and complex, with thousands of proteins being subject to this post-translational modification. nih.gov Identifying the non-HDAC targets of this compound could reveal novel mechanisms of action and explain potential off-target effects. For example, some HDAC inhibitors have been found to modulate the activity of other enzymes or signaling pathways independent of their HDAC inhibitory function. nih.gov

Key Research Questions:

What is the precise IC50 profile of this compound against the full panel of human HDAC isoforms?

Does this compound exhibit any selectivity for specific class I or class II HDACs?

What are the non-histone protein targets of this compound, and how does their altered acetylation affect cellular function?

Are there any "off-target" effects of this compound that are independent of HDAC inhibition?

Development of Highly Selective HDAC Inhibitors Based on the this compound Scaffold

The trichostatin scaffold, with its zinc-binding hydroxamic acid, a linker region, and a cap group, is a foundational structure for the design of new HDAC inhibitors. chemrxiv.org While pan-HDAC inhibitors like TSA have shown therapeutic promise, isoform-selective inhibitors are highly sought after to minimize off-target effects and improve therapeutic windows. The development of selective HDAC inhibitors has been challenging due to the high structural similarity among the HDAC isoenzymes. mdpi.com

The structure of this compound can serve as a template for creating focused libraries of new compounds. By systematically modifying the different components of the this compound molecule, it may be possible to develop inhibitors with enhanced selectivity for specific HDAC isoforms. Structure-activity relationship (SAR) studies will be instrumental in this endeavor. For example, research on TSA-like straight-chain hydroxamates has demonstrated that modifications to the linker and cap regions can significantly impact HDAC inhibitory potency. acs.orgresearchgate.net Similarly, studies on cyclic tetrapeptides have shown that altering the peptide backbone and the distance of the hydroxamic acid moiety can influence isoform selectivity. nih.govnih.gov

Potential Modifications to the this compound Scaffold:

Cap Group: Introduction of different aromatic or heterocyclic moieties to explore interactions with the rim of the HDAC active site.

Linker Region: Altering the length and rigidity of the aliphatic chain to optimize positioning within the active site channel.

Hydroxamic Acid: While essential for zinc chelation, bioisosteric replacements could be explored to modulate potency and pharmacokinetic properties.

The development of dual-target inhibitors, such as those combining HDAC and BET inhibitor pharmacophores, is another promising avenue. acs.org The this compound structure could be merged with other pharmacophores to create novel molecules with synergistic activities.

Exploration of Novel Biological Activities and Therapeutic Potentials in Emerging Disease Models

While HDAC inhibitors have been extensively studied in the context of cancer, their therapeutic potential extends to a wide range of other diseases. emich.edu Trichostatin A has demonstrated neuroprotective effects, anti-inflammatory properties, and potential in treating metabolic disorders. alzdiscovery.orgresearchgate.netfrontiersin.org Given its close structural relationship, this compound is likely to share some of these activities, but it may also possess unique therapeutic properties.

Emerging Disease Models for this compound Research: